

The Dual Identity of TIS108 in Plant Biology: A Technical Guide

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Compound of Interest

Compound Name: TIS108

Cat. No.: B15607597

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In the landscape of plant biology research, the designation "**TIS108**" presents a notable ambiguity, referring to two distinct entities: a widely studied chemical inhibitor of strigolactone biosynthesis and, less commonly, a putative protein belonging to the Tandem-Zinc Finger (TZF) protein family. This guide provides an in-depth technical overview of both, with a primary focus on the chemical inhibitor due to its prevalence in current scientific literature.

Part 1: TIS108 - The Chemical Inhibitor of Strigolactone Biosynthesis

TIS108 is a triazole-type chemical compound that has emerged as a powerful tool for dissecting the roles of strigolactones (SLs) in plant growth and development. It acts as a specific inhibitor of SL biosynthesis, thereby inducing phenotypes characteristic of SL-deficient mutants.

Mechanism of Action

TIS108 is a triazole derivative that functions as an inhibitor of cytochrome P450 monooxygenases (P450s).[1] Specifically, it is suggested to target one or more P450 enzymes, such as MAX1, which are critical for the downstream steps of SL biosynthesis.[1] By inhibiting these enzymes, **TIS108** effectively reduces the endogenous levels of strigolactones in plants. [2] This inhibition leads to a cascade of physiological and developmental changes that are instrumental in understanding the multifaceted functions of SLs.

Effects on Plant Phenotype and Gene Expression

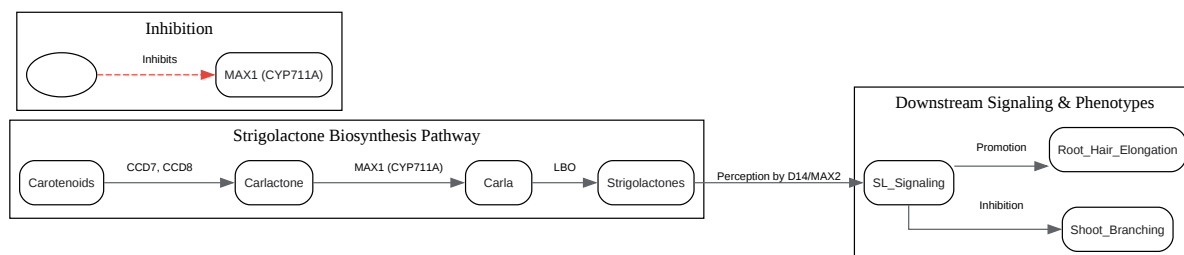
The application of **TIS108** to wild-type plants mimics the phenotypes observed in SL-deficient mutants. These effects are dose-dependent and can be reversed by the co-application of a synthetic strigolactone analog, GR24.[\[1\]](#)

Table 1: Quantitative Effects of **TIS108** on *Arabidopsis thaliana*

Phenotypic/Molecular Trait	Treatment Concentration	Observed Effect	Reference
Shoot Branching	1 μ M TIS108	Increased number of branches	[1]
3 μ M TIS108	Further increase in branch number	[1]	
Root Hair Elongation	1-3 μ M TIS108	Repressed root hair elongation	[1]
Gene Expression (MAX3)	1-3 μ M TIS108	Upregulation of mRNA levels	[1]
Gene Expression (MAX4)	1-3 μ M TIS108	Upregulation of mRNA levels	[1]
Pathogen Growth (Pst DC3000)	1 μ M TIS108	No significant effect	[3]
10 μ M TIS108	Significant reduction in bacterial growth	[3]	

Signaling Pathway

The inhibitory action of **TIS108** directly impacts the strigolactone biosynthesis pathway, leading to downstream effects on plant development. The following diagram illustrates this pathway and the point of inhibition by **TIS108**.

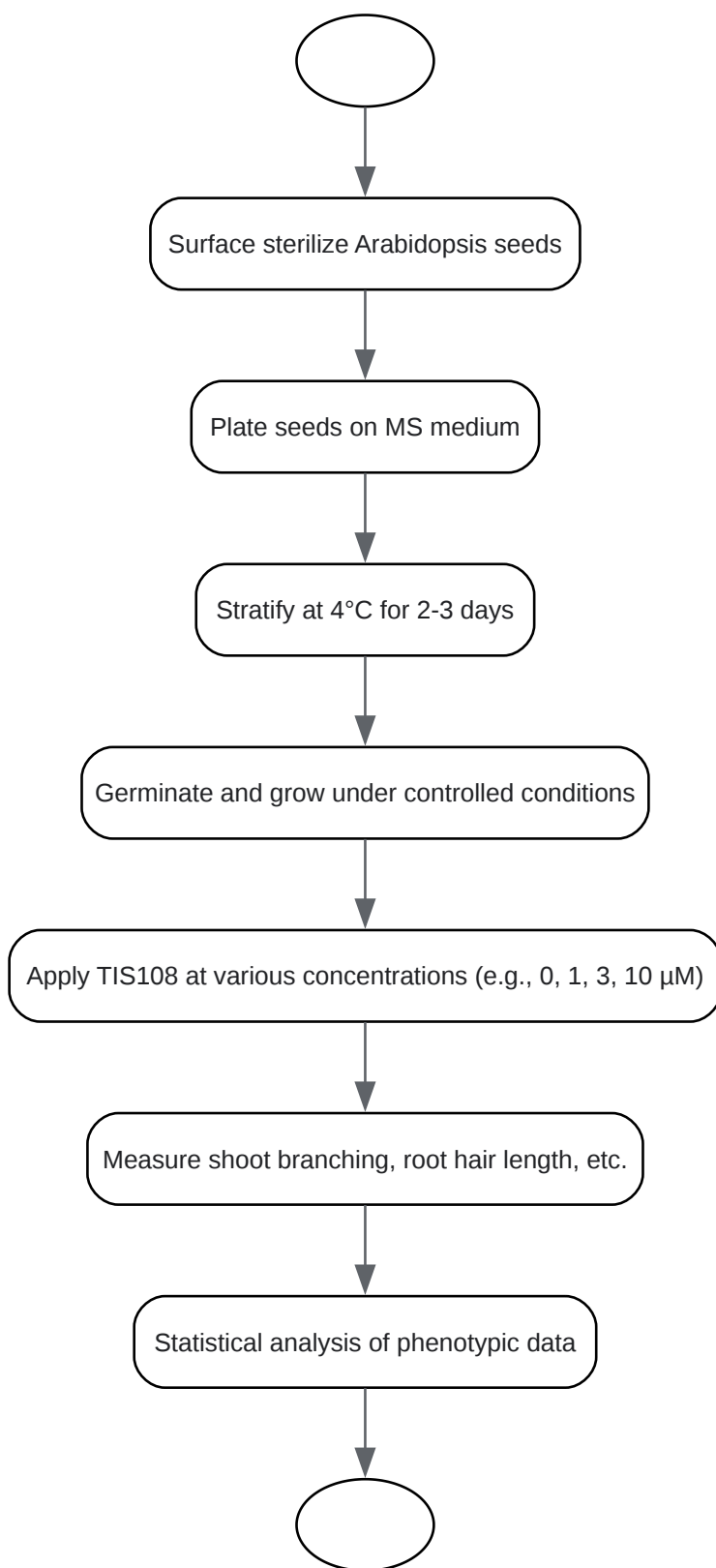


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Strigolactone biosynthesis pathway and the inhibitory action of **TIS108**.

Experimental Protocols

This protocol describes a general workflow for assessing the phenotypic effects of **TIS108** on *Arabidopsis thaliana*.



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Experimental workflow for analyzing **TIS108** phenotypic effects.

Methodology:

- **Seed Sterilization and Plating:** Surface sterilize *Arabidopsis thaliana* seeds using 70% ethanol followed by a bleach solution. Plate the seeds on Murashige and Skoog (MS) medium supplemented with various concentrations of **TIS108** (e.g., 0 μ M, 1 μ M, 3 μ M, 10 μ M).
- **Growth Conditions:** Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination. Transfer the plates to a growth chamber with controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
- **Phenotypic Analysis:** After a defined growth period (e.g., 14 days), quantify relevant phenotypic parameters. For shoot branching, count the number of rosette branches. For root hair analysis, observe the root tips under a microscope and measure the length of root hairs.
- **Data Analysis:** Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between control and **TIS108**-treated plants.

This protocol outlines the steps to analyze the expression of SL biosynthesis genes in response to **TIS108** treatment.

Methodology:

- **Plant Material and Treatment:** Grow *Arabidopsis thaliana* seedlings as described above and treat with the desired concentration of **TIS108** for a specific duration.
- **RNA Extraction:** Harvest plant tissue (e.g., roots or shoots) and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit or protocol, ensuring the removal of genomic DNA contamination.[4]
- **cDNA Synthesis:** Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
- **qRT-PCR:** Perform qRT-PCR using gene-specific primers for the target genes (e.g., MAX3, MAX4) and a reference gene (e.g., ACTIN2 or UBIQUITIN10) for normalization.[5][6] Use a SYBR Green-based detection method.

- Data Analysis: Calculate the relative gene expression levels using the $\Delta\Delta C_t$ method.

Part 2: TIS108/AtTTP1 - The Putative Tandem-Zinc Finger Protein

While the chemical inhibitor **TIS108** is well-characterized, the term "**TIS108**" is also loosely associated with a family of proteins known as TIS11 or Tristetraprolin (TTP) in mammals. In plants, these are referred to as Tandem-Zinc Finger (TZF) proteins. One such putative protein in *Arabidopsis thaliana* is designated AtTTP1.

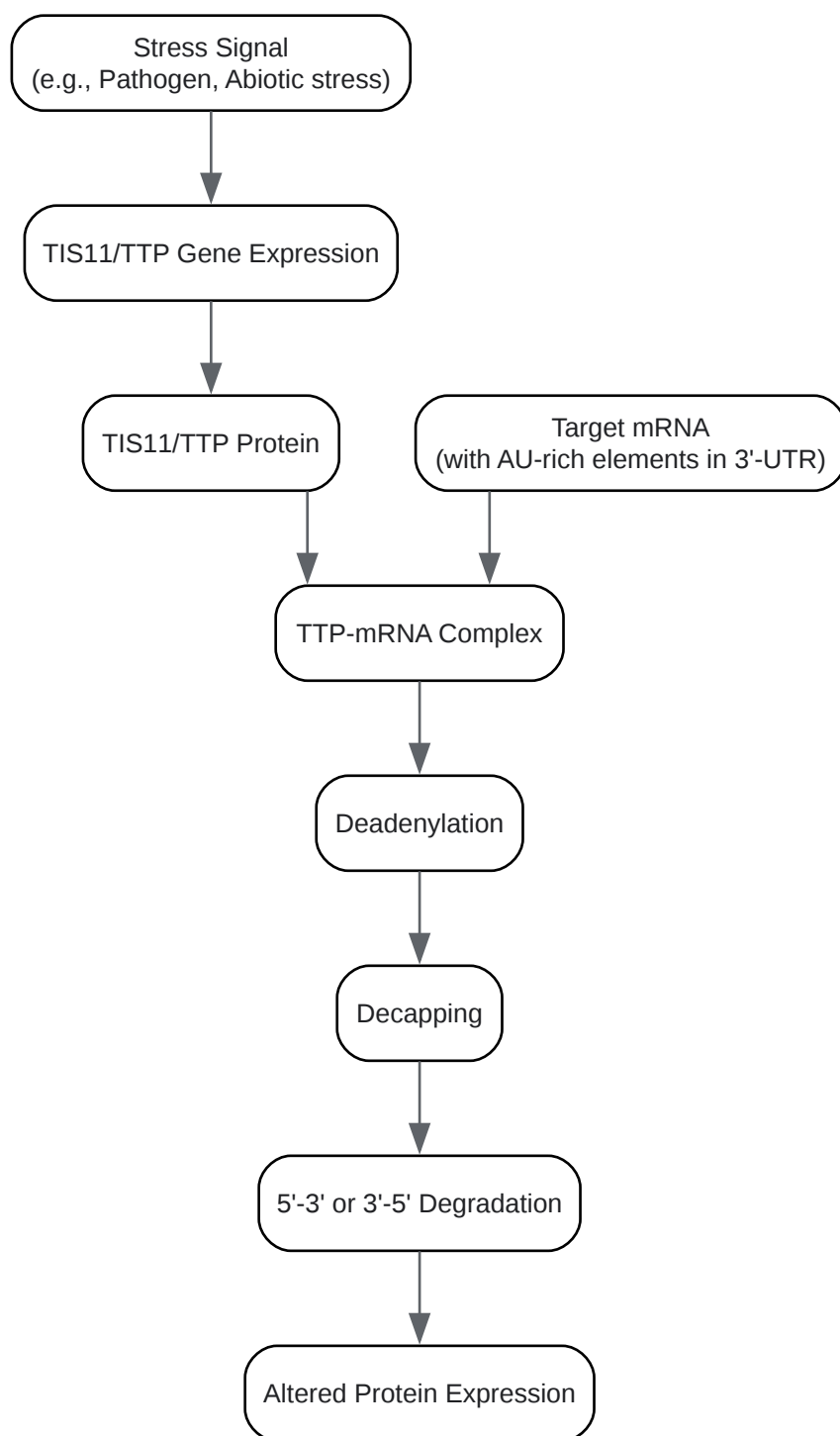
Function and Regulation

The TIS11/TTP family of proteins are characterized by the presence of a tandem CCCH-type zinc finger domain.^{[7][8]} In mammals, these proteins are known to bind to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of specific mRNAs and promote their degradation.^{[7][8]} This post-transcriptional gene regulation is crucial for controlling the expression of genes involved in various cellular processes, including inflammation and cell growth.

In plants, the role of TZF proteins is less understood, but they are implicated in mRNA decay and stress responses. The *Arabidopsis* genome contains a family of TIS11-like genes. While specific functional data for a protein explicitly named "**TIS108**" is scarce, the study of the broader TZF family provides insights into its potential roles.

Signaling Pathway

The general signaling pathway for TIS11/TTP proteins involves their interaction with mRNA and the recruitment of the cellular machinery for mRNA degradation.



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General signaling pathway for TIS11/TTP-mediated mRNA decay.

Experimental Protocols

This protocol is used to identify the target mRNAs that a specific TZF protein, such as a putative AtTTP1, binds to in vivo.

Methodology:

- Plant Material: Use transgenic plants expressing a tagged version of the TZF protein (e.g., GFP-AtTTP1).
- Cross-linking: Cross-link protein-RNA complexes in vivo using formaldehyde or UV irradiation.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Cell Lysis and Immunoprecipitation: Prepare cell lysates and immunoprecipitate the tagged protein using specific antibodies (e.g., anti-GFP) coupled to magnetic beads.[\[9\]](#)[\[10\]](#)[\[12\]](#)
- RNA Isolation: Wash the beads to remove non-specific binding and then elute and purify the co-immunoprecipitated RNAs.
- Library Preparation and Sequencing: Construct a cDNA library from the purified RNA and perform high-throughput sequencing.
- Data Analysis: Analyze the sequencing data to identify enriched RNA transcripts, which represent the in vivo targets of the TZF protein.

Conclusion

The term "**TIS108**" in plant biology research primarily refers to a chemical inhibitor of strigolactone biosynthesis, a valuable tool for studying plant development and hormone signaling. While a protein family with a similar designation (TIS11/TTP) exists and is involved in post-transcriptional gene regulation, the specific protein "**TIS108**" is not a standard nomenclature in plants. Researchers and professionals in drug development should be aware of this dual identity to avoid confusion and to effectively utilize the appropriate tools and concepts in their work. This guide provides a foundational understanding of both the chemical inhibitor and the protein family, offering detailed methodologies and conceptual frameworks for their study.

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